molecular formula C19H23N3O3S B5423828 Ethyl 1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}piperidine-3-carboxylate

Ethyl 1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}piperidine-3-carboxylate

Cat. No.: B5423828
M. Wt: 373.5 g/mol
InChI Key: OQILUCZKMMCJSH-UHFFFAOYSA-N
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Description

Ethyl 1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine core substituted with a 2-oxoethyl group linked to a 4-phenyl-1,3-thiazol-2-ylamine moiety and an ethyl ester at position 2. This structure combines a piperidine ring (known for conformational flexibility and bioactivity) with a thiazole group (a sulfur- and nitrogen-containing heterocycle associated with diverse pharmacological properties). The ethyl ester enhances solubility and bioavailability, making the compound a candidate for drug discovery .

Properties

IUPAC Name

ethyl 1-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-2-25-18(24)15-9-6-10-22(11-15)12-17(23)21-19-20-16(13-26-19)14-7-4-3-5-8-14/h3-5,7-8,13,15H,2,6,9-12H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQILUCZKMMCJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}piperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a piperidine derivative with a thiazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Ethyl 1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Thiazole or Piperidine Substituents

Compound A : N-{2-[4-allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide
  • Key Features: Shares the 2-oxo-2-[(4-phenylthiazol-2-yl)amino]ethyl group but incorporates a triazole-thioether bridge and a benzamide terminal.
  • Comparison : The triazole-thioether extension in Compound A may enhance binding affinity compared to the simpler piperidine-ester framework of the target compound.
Compound B : Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate (CAS 606111-81-3)
  • Key Features: Combines a piperidine-thiazole core with a quinazolinone substituent.
  • Molecular Formula : C₁₉H₂₂N₄O₃S (MW: 378.47 g/mol).
Compound C : Ethyl 3,5-dimethyl-4-(4-{2-oxo-2-[(propan-2-yl)amino]ethyl}piperidine-1-carbonyl)-1H-pyrrole-2-carboxylate
  • Key Features: Replaces the thiazole-amino group with a propan-2-ylamino substituent and adds a pyrrole-carbonyl moiety.
  • Molecular Weight : 377.48 g/mol.

Piperidine Derivatives with Ester Functionalization

Compound D : Ethyl 1-(3-methoxybenzoyl)piperidine-3-carboxylate
  • Key Features: Substitutes the thiazole-amino-ethyl group with a 3-methoxybenzoyl moiety.
  • Molecular Weight : 291.35 g/mol.
  • Comparison : The benzoyl group increases lipophilicity, which may enhance blood-brain barrier penetration for CNS-targeted therapies .
Compound E : Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate
  • Key Features : Features a tetrahydropyridine core with diphenyl and piperidinyl-acetyl groups.
  • Activity : Demonstrates antibacterial and antitumor properties, highlighting the therapeutic versatility of piperidine-based esters .

Functional Group Variations and Bioactivity

Compound Key Substituent Molecular Weight (g/mol) Reported Activity
Target Compound 4-Phenylthiazol-2-ylaminoethyl, ethyl ester Not specified N/A (structural focus)
Compound A () Triazole-thioether, benzamide Not specified ACE2 inhibition (−5.51 kcal/mol)
Compound B () Quinazolinone, thiazole 378.47 Kinase inhibition (hypothesized)
Compound C () Propan-2-ylamino, pyrrole-carbonyl 377.48 N/A (structural analogue)
Compound D () 3-Methoxybenzoyl 291.35 N/A (lipophilicity study)

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